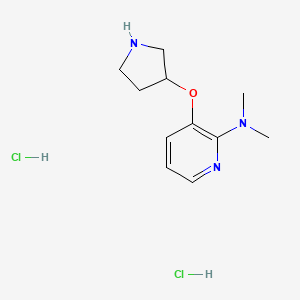
N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride
Vue d'ensemble
Description
N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride (NMP) is a synthetic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. NMP is a derivative of pyrrolidine, a cyclic amine that is found in nature, and is a common building block in organic synthesis. It is a powerful chiral ligand that can be used to control the stereochemistry of reactions, as well as to promote a variety of transformations. NMP has been used for the synthesis of a variety of compounds, including drugs, agrochemicals, and natural products.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Pyrrolidine Derivatives :The compound N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, related to the queried chemical, is key in the synthesis of premafloxacin, an antibiotic targeted at pathogens of veterinary importance. The synthesis involves asymmetric Michael addition and stereoselective alkylation, indicating the compound's significance in creating complex molecular structures (Fleck et al., 2003).
Pyrrole and Pyrrolidine Chemistry :Pyrrole, a fundamental subunit in biological molecules like heme and chlorophyll, shares structural similarities with the queried compound. Pyrrole derivatives, including pyrrolidines, are synthesized through condensation of amines with carbonyl compounds, highlighting their versatility in chemical syntheses. They find applications in industries as solvents, dyes, and even in pharmaceuticals, reflecting their wide-ranging utility (Anderson & Liu, 2000).
Heterocyclic Compound Library Generation :3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, structurally akin to the queried compound, serves as a starting material in generating a diverse compound library. Its reactivity in various alkylation and ring closure reactions produces a plethora of structurally diverse compounds, underscoring the compound's potential as a versatile precursor in medicinal chemistry and drug discovery (Roman, 2013).
Biological Applications and Utility
Utility in Heterocyclic Synthesis :Compounds related to the queried chemical serve as intermediates in the synthesis of heterocyclic compounds like pyrazole, pyridine, and pyrimidine derivatives. Their ability to undergo reactions forming diverse structures underlines their importance in synthesizing biologically active molecules, potentially useful in pharmaceutical applications (Fadda et al., 2012).
Propriétés
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-3-yloxypyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9;;/h3-4,6,9,12H,5,7-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLSEBXCDGLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)OC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






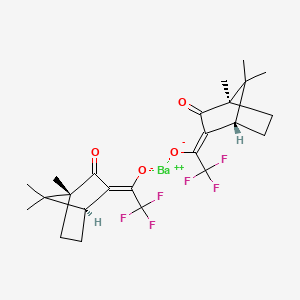

![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)
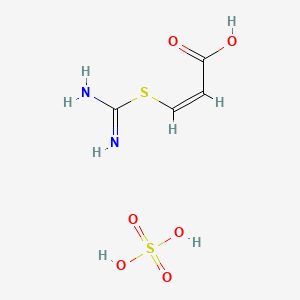
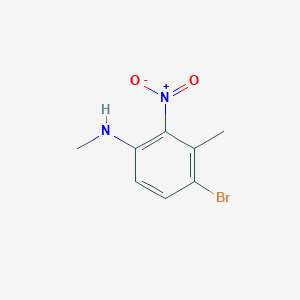
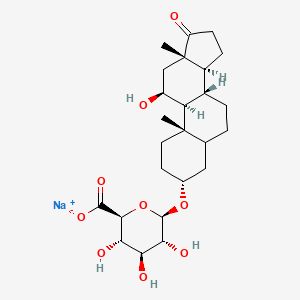
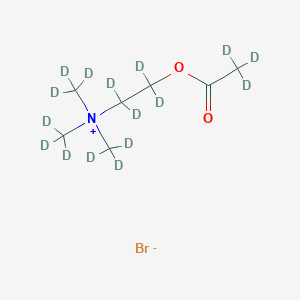
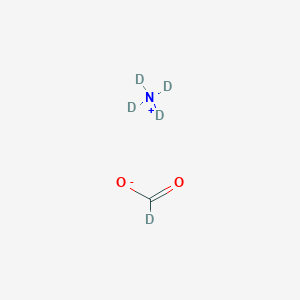

amine](/img/structure/B1381013.png)
![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)